Ethyl 2-(4-{[(4-fluorophenyl)sulfanyl]methyl}benzenesulfonamido)-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-{[(4-fluorophenyl)sulfanyl]methyl}benzenesulfonamido)-4-methylpentanoate is a complex organic compound that features a combination of fluorophenyl, sulfanyl, and benzenesulfonamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-{[(4-fluorophenyl)sulfanyl]methyl}benzenesulfonamido)-4-methylpentanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorophenyl sulfide and benzenesulfonamide derivatives. These intermediates are then subjected to esterification and sulfonation reactions under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-{[(4-fluorophenyl)sulfanyl]methyl}benzenesulfonamido)-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting sulfonamides to amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines .
Scientific Research Applications
Ethyl 2-(4-{[(4-fluorophenyl)sulfanyl]methyl}benzenesulfonamido)-4-methylpentanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-{[(4-fluorophenyl)sulfanyl]methyl}benzenesulfonamido)-4-methylpentanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-fluorophenyl)sulfanyl]acetate
- Ethyl 4-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine-5-carboxylate
Uniqueness
Ethyl 2-(4-{[(4-fluorophenyl)sulfanyl]methyl}benzenesulfonamido)-4-methylpentanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
Molecular Formula |
C21H26FNO4S2 |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
ethyl 2-[[4-[(4-fluorophenyl)sulfanylmethyl]phenyl]sulfonylamino]-4-methylpentanoate |
InChI |
InChI=1S/C21H26FNO4S2/c1-4-27-21(24)20(13-15(2)3)23-29(25,26)19-11-5-16(6-12-19)14-28-18-9-7-17(22)8-10-18/h5-12,15,20,23H,4,13-14H2,1-3H3 |
InChI Key |
SATGPCGEPXMSHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C)C)NS(=O)(=O)C1=CC=C(C=C1)CSC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.